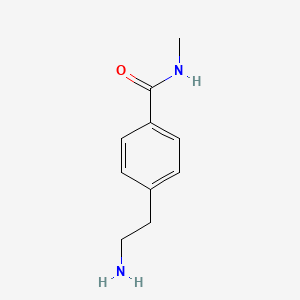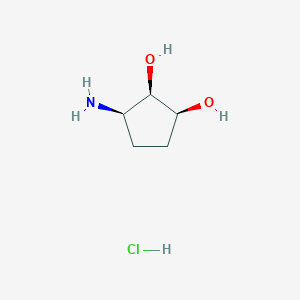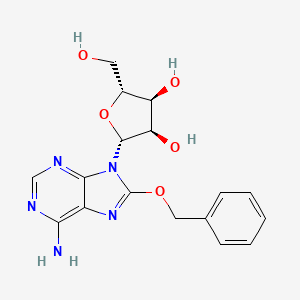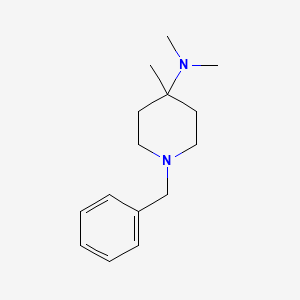
(1S,2R,3S)-3-aminocyclopentane-1,2-diol
Overview
Description
(1S,2R,3S)-3-aminocyclopentane-1,2-diol, also known as ACPD, is a synthetic compound that is widely used in scientific research. ACPD belongs to the class of amino acids and is a potent agonist of metabotropic glutamate receptors. It has a unique structure that makes it an essential tool for studying the mechanisms of synaptic transmission and plasticity in the central nervous system.
Mechanism of Action
(1S,2R,3S)-3-aminocyclopentane-1,2-diol acts as an agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that are involved in the regulation of synaptic transmission and plasticity. This compound binds to the extracellular domain of the receptor, leading to the activation of the associated G protein and the subsequent modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic transmission and plasticity, the regulation of ion channels, and the modulation of intracellular signaling pathways. This compound has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(1S,2R,3S)-3-aminocyclopentane-1,2-diol has several advantages as a tool for studying the mechanisms of synaptic transmission and plasticity in the central nervous system. It is a potent agonist of metabotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. This compound is also relatively stable and easy to handle in laboratory experiments. However, this compound has some limitations, including its potential toxicity and the need for careful control of experimental conditions to ensure reproducibility of results.
Future Directions
There are several potential future directions for research involving (1S,2R,3S)-3-aminocyclopentane-1,2-diol. One area of research could involve the development of new compounds that are more selective agonists of specific metabotropic glutamate receptor subtypes. Another area of research could involve the use of this compound and related compounds in the development of new therapies for neurodegenerative diseases and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in basic and clinical research.
Scientific Research Applications
(1S,2R,3S)-3-aminocyclopentane-1,2-diol is widely used in scientific research as a tool for studying the mechanisms of synaptic transmission and plasticity in the central nervous system. It is a potent agonist of metabotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. This compound has been used to study the effects of glutamate on synaptic transmission and plasticity, as well as the role of metabotropic glutamate receptors in various physiological processes.
properties
IUPAC Name |
(1S,2R,3S)-3-aminocyclopentane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSOEJULKZXSPK-VAYJURFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]([C@H]1N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-nitrophenyl)amino]propanoate](/img/structure/B3230823.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/structure/B3230846.png)
![[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B3230851.png)

![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3230872.png)






